2-(cyclohexylamino)-2-oxoethyl 5-bromonicotinate
Description
Properties
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c15-11-6-10(7-16-8-11)14(19)20-9-13(18)17-12-4-2-1-3-5-12/h6-8,12H,1-5,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUYSQIIYLUDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320179 | |
| Record name | [2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380486-14-6 | |
| Record name | [2-(cyclohexylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-2-oxoethyl 5-bromonicotinate typically involves the esterification of 5-bromonicotinic acid with 2-(cyclohexylamino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium thiocyanate (KSCN) in solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can use sodium hydroxide (NaOH).
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium azide would yield 2-(cyclohexylamino)-2-oxoethyl 5-azidonicotinate.
Hydrolysis: The major products are 5-bromonicotinic acid and 2-(cyclohexylamino)-2-oxoethanol.
Scientific Research Applications
2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry:
Material Science: Can be used to create coordination polymers with unique properties such as luminescence and magnetism.
Mechanism of Action
Comparison with Similar Compounds
Table 1: Comparative Properties of 2-(Cyclohexylamino)-2-oxoethyl 5-Bromonicotinate and Ethyl 2-(Benzylamino)-5-Bromonicotinate
| Property | This compound | Ethyl 2-(Benzylamino)-5-Bromonicotinate |
|---|---|---|
| Molecular Formula | C₁₄H₁₇BrN₂O₄ | C₁₅H₁₅BrN₂O₂ |
| Molecular Weight (g/mol) | 357.2 | 335.2 |
| Substituent on Pyridine | 5-Bromo | 5-Bromo |
| Amino Group | Cyclohexylamino | Benzylamino |
| Ester Group | 2-Oxoethyl | Ethyl |
| Lipophilicity (Predicted logP) | ~2.8 (higher due to cyclohexyl) | ~2.1 (lower, benzyl is less lipophilic) |
| Hydrolytic Stability | Likely lower (oxoethyl group) | Higher (simple ethyl ester) |
Key Findings
Reactivity : The 2-oxoethyl ester may undergo faster hydrolysis than the ethyl ester due to electron-withdrawing effects from the carbonyl group, impacting shelf stability .
Biological Interactions: The benzylamino group in the analog () enables π-π stacking with aromatic residues in enzymes or receptors, a feature absent in the cyclohexylamino variant. The cyclohexyl group may confer steric bulk, reducing binding affinity to compact active sites but improving selectivity for hydrophobic pockets.
Biological Activity
2-(Cyclohexylamino)-2-oxoethyl 5-bromonicotinate is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 380486-14-6
- Molecular Formula : C13H15BrN2O2
This structure includes a bromine atom, which is known to enhance biological activity in various compounds, and a cyclohexylamino group that may contribute to its pharmacological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against antibiotic-resistant strains.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it showed promising results against various cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical carcinoma) | 25 |
| A549 (Lung carcinoma) | 30 |
| MCF-7 (Breast carcinoma) | 20 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Membrane Disruption : It has been suggested that the lipophilic cyclohexyl group allows the compound to integrate into cellular membranes, disrupting their integrity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of bromonicotinate compounds exhibited significant antibacterial activity against MRSA strains, highlighting their potential as alternatives to conventional antibiotics.
- Cancer Research : In a study focused on lung cancer treatments, it was found that compounds similar to this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapy .
- Pharmacodynamics : Research indicated that this compound interacts with specific protein targets involved in cell signaling pathways, which could explain its dual action against both microbial and cancerous cells.
Q & A
Q. What are the challenges in scaling up the synthesis of this compound for pilot-scale studies?
- Methodology :
- Optimize reactor design (e.g., continuous-flow systems) to manage exothermic amidation steps. Address solubility limitations via solvent screening (e.g., switch from DMF to acetonitrile for easier purification) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
